

Technical Guide: Spectroscopic Characterization of Monuron TCA (CAS 140-41-0)

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Compound of Interest

Compound Name: Monuron TCA

CAS No.: 140-41-0

Cat. No.: B087056

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Executive Summary

Monuron TCA (3-(4-chlorophenyl)-1,1-dimethylurea trichloroacetate) is a 1:1 stoichiometric salt/adduct used historically as a non-selective, systemic herbicide.[2] It combines the photosynthetic inhibition properties of Monuron with the phytotoxicity of Trichloroacetic Acid (TCA).[1]

This guide provides a definitive reference for the identification of **Monuron TCA** using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] The data presented distinguishes the intact salt from its dissociated parent components, a critical requirement for formulation analysis and residue testing.[1]

Compound Identity:

- IUPAC Name: 3-(4-chlorophenyl)-1,1-dimethylurea; 2,2,2-trichloroacetic acid[2]
- CAS Number: 140-41-0[2][3]
- Molecular Formula: C

H

ClN

O^{[1][2][3][4][5][6]} · C

HCl

O

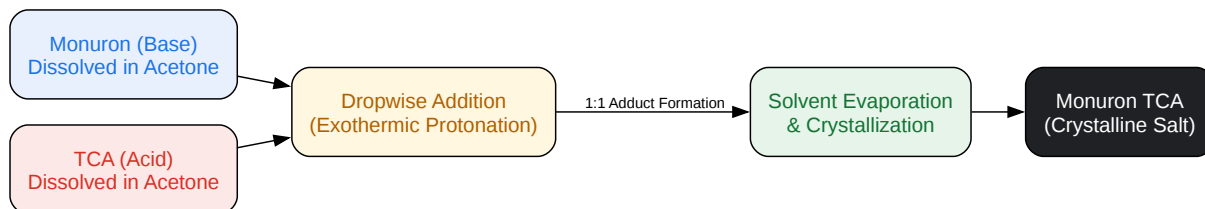
- Molecular Weight: 362.03 g/mol (Salt); 198.65 g/mol (Monuron base)^[1]

Synthesis & Preparation Protocol

To obtain high-purity spectroscopic data, **Monuron TCA** should be prepared fresh to avoid hydrolysis artifacts.^[1] The formation is driven by the protonation of the urea carbonyl oxygen by the strong acid TCA (pKa ~0.6).^[1]

Experimental Protocol: Stoichiometric Precipitation

- Reagents: Dissolve 10.0 mmol of Monuron (1.98 g) in 20 mL of anhydrous acetone (Solvent A).
- Acid Addition: Dissolve 10.5 mmol of Trichloroacetic Acid (1.71 g) in 10 mL of acetone (slight excess ensures full protonation).
- Reaction: Add the TCA solution dropwise to the Monuron solution under constant stirring at room temperature (25°C). The reaction is exothermic.^{[1][4]}
- Crystallization: Evaporate the solvent slowly under a stream of nitrogen or rotary evaporation until a white crystalline solid precipitates.^[1]
- Purification: Recrystallize from an acetone/hexane mixture to remove excess acid.
- Drying: Vacuum dry at 40°C for 4 hours.



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Figure 1: Workflow for the synthesis of **Monuron TCA** salt for spectroscopic validation.

Mass Spectrometry (MS)

In Mass Spectrometry, **Monuron TCA** is an ionic pair.[1] Under standard ionization conditions (EI, ESI), the salt dissociates.[1] Therefore, the spectrum will display the signals of the individual parent ions rather than a molecular ion at m/z 362.[1]

Fragmentation & Ionization Pathways

- Electrospray Ionization (ESI+): Detects the protonated Monuron base.[1]
- Electrospray Ionization (ESI-): Detects the trichloroacetate anion.[1]

Ionization Mode	Observed m/z	Species Identification	Interpretation
ESI (+)	199.1	[Monuron + H]	Protonated parent base.
ESI (+)	221.1	[Monuron + Na]	Sodium adduct (common impurity).[1]
ESI (-)	160.9 / 162.9	[CCl COO]	Trichloroacetate anion (Cl isotope pattern).
EI (70 eV)	198	[Monuron]	Molecular ion of base. [1]
EI (70 eV)	72	[CON(CH)]	Dimethylcarbamoyl fragment (Diagnostic). [1]
EI (70 eV)	127	[Cl-C H -NH]	4-Chloroaniline fragment (Primary degradation).

Diagnostic Note: The presence of the m/z 161/163 cluster (characteristic 3:1 ratio for three chlorines) in negative mode, concurrent with m/z 199 in positive mode, confirms the salt identity.[1]

Infrared Spectroscopy (FT-IR)

IR is the most powerful tool for confirming salt formation.[1] The protonation of the urea oxygen disrupts the resonance of the amide system, causing significant shifts in the Carbonyl (C=O) and N-H regions.[1]

Comparative IR Data

Functional Group	Monuron (Base) (cm ⁻¹)	Monuron TCA (Salt) (cm ⁻¹)	Mechanistic Shift Explanation
N-H Stretch	3300 - 3350 (Sharp)	3100 - 3250 (Broad)	Broadening due to strong H-bonding/proton transfer to TCA anion.
C=O Stretch (Urea)	1650 - 1660	1620 - 1640	Critical Diagnostic: Protonation of O reduces double bond character, lowering frequency.
C=O Stretch (Acid)	N/A	1730 - 1750	Presence of TCA carboxylate/carbonyl group.
C-Cl Stretch	1090 (Aromatic)	830, 680 (Aliphatic)	Appearance of strong CCl bands from TCA.

Spectral Validation:

- Look for the "Salt Broadening" effect in the 2500–3000 cm⁻¹ region, indicative of ammonium/hydroxyl interactions.^[1]
- The C=O band of Monuron shifts to a lower wavenumber, while the TCA carbonyl appears distinct at ~1740 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

NMR analysis should be performed in a polar aprotic solvent like DMSO-d

to maintain salt solubility. Note that in protic solvents (MeOH-d

), rapid proton exchange may average the acidic proton signal.[1]

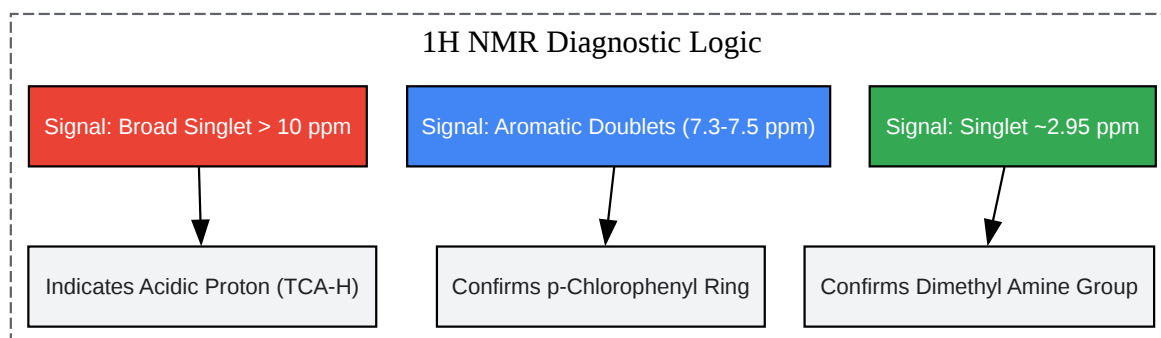
H NMR (400 MHz, DMSO-d)

Position	(ppm)	Multiplicity	Integration	Assignment
Acidic Proton	10.0 - 12.0	Broad Singlet	1H	COOH / NH : Highly variable; indicates salt formation.
Aromatic H (Ortho)	7.45	Doublet (=8.8 Hz)	2H	Protons adjacent to Urea N.
Aromatic H (Meta)	7.30	Doublet (=8.8 Hz)	2H	Protons adjacent to Chlorine.[1]
N-H (Urea)	8.60	Singlet	1H	Urea amide proton (Deshielded vs pure Monuron ~8.4).
N-CH	2.95	Singlet	6H	Dimethyl group.

C NMR (100 MHz, DMSO-d)

- Urea Carbonyl: ~155.0 ppm (Upfield shift relative to pure acid, downfield relative to base).[1]
- TCA Carbonyl: ~163.0 ppm (Distinct carboxyl signal).[1]
- TCA CCI
: ~90.0 - 95.0 ppm (Characteristic low intensity signal due to long relaxation).[1]

- Aromatic Carbons: 138.0 (C-N), 128.5 (C-H), 125.0 (C-Cl), 120.0 (C-H).[1]
- Methyl Carbons: 36.5 ppm.[1]



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Figure 2: Logic flow for interpreting the ¹H NMR spectrum of **Monuron TCA**.

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- Sadtler Research Laboratories.Sadtler Standard Spectra: Monuron Proton NMR No. 16056. [\[1\]](#)[\[5\]](#)[\[7\]](#) (Baseline data for parent compound).[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)

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